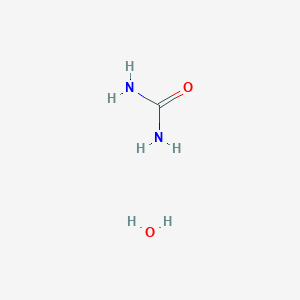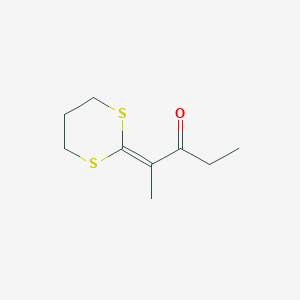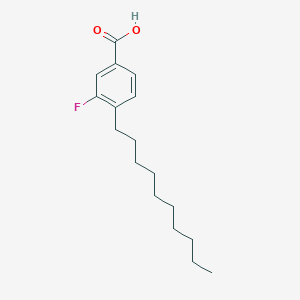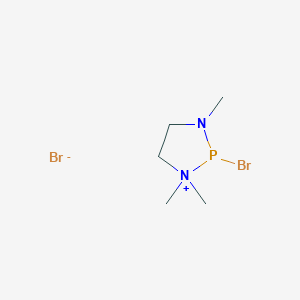
2-Bromo-1,1,3-trimethyl-1,3,2-diazaphospholidin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1,1,3-trimethyl-1,3,2-diazaphospholidin-1-ium bromide: is a chemical compound with the molecular formula C6H15BrN2P. It consists of a diazaphospholidine ring containing a bromine atom and three methyl groups. The compound’s structure is as follows:
Structure:
准备方法
Synthetic Routes: The synthesis of this compound involves several steps. One common method starts with the reaction of trimethylphosphine (PMe3) with bromine to form the bromophosphonium salt. Subsequent treatment with a nitrogen-containing base, such as ammonia or an amine, leads to the formation of the diazaphospholidine ring.
Reaction Conditions: The reaction typically occurs under anhydrous conditions, using solvents like ether or tetrahydrofuran. The choice of base and reaction temperature influences the yield and selectivity.
Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for its unique properties.
化学反应分析
Reactivity:
Oxidation: The bromine atom can undergo oxidation reactions.
Substitution: The methyl groups may be substituted by other functional groups.
Reduction: The compound can be reduced to form derivatives.
Bromination: Bromine (Br) in an organic solvent.
Substitution: Alkyl halides or nucleophiles.
Reduction: Hydrogen gas (H) with a suitable catalyst.
Major Products: The major products depend on the specific reactions performed. Bromination yields 2-bromo-1,1,3-trimethyl-1,3,2-diazaphospholidin-1-ium bromide, while substitution or reduction leads to various derivatives.
科学研究应用
Chemistry:
Catalysis: The compound’s unique structure may find applications in catalytic processes.
Coordination Chemistry: It can serve as a ligand in coordination complexes.
- Limited research exists on its biological applications. Further studies are needed to explore potential uses.
Materials Science: The compound’s properties may contribute to novel materials.
作用机制
The exact mechanism of action remains unclear due to limited research. Further investigations are necessary to elucidate its effects on biological systems.
相似化合物的比较
While there are no direct analogs, its diazaphospholidine core sets it apart from other phosphorus-containing compounds.
属性
CAS 编号 |
122833-36-7 |
|---|---|
分子式 |
C5H13Br2N2P |
分子量 |
291.95 g/mol |
IUPAC 名称 |
2-bromo-1,1,3-trimethyl-1,3,2-diazaphospholidin-1-ium;bromide |
InChI |
InChI=1S/C5H13BrN2P.BrH/c1-7-4-5-8(2,3)9(7)6;/h4-5H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
HMBDSKMMEFVYJD-UHFFFAOYSA-M |
规范 SMILES |
CN1CC[N+](P1Br)(C)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline](/img/structure/B14277066.png)
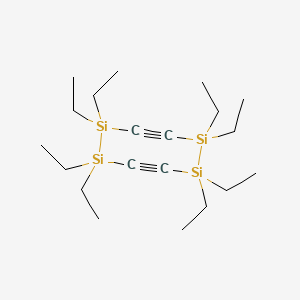
![1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14277076.png)
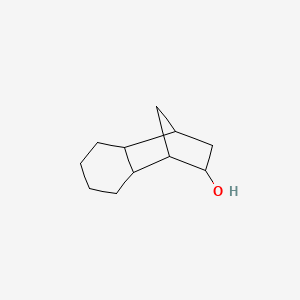
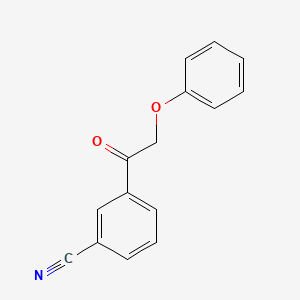
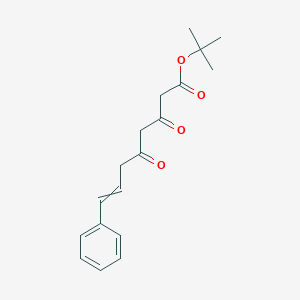
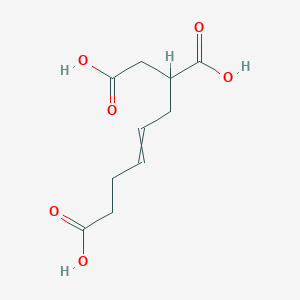
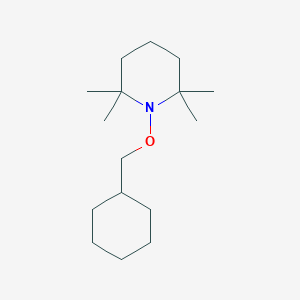
![[(Iodomethanesulfonyl)methyl]benzene](/img/structure/B14277098.png)
